Methyl acetate-PEG2-propanol

Description

Structure

3D Structure

Properties

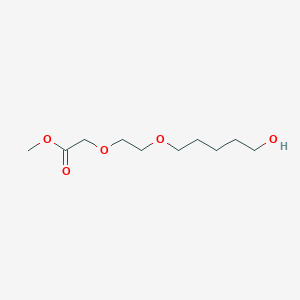

Molecular Formula |

C10H20O5 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

methyl 2-[2-(5-hydroxypentoxy)ethoxy]acetate |

InChI |

InChI=1S/C10H20O5/c1-13-10(12)9-15-8-7-14-6-4-2-3-5-11/h11H,2-9H2,1H3 |

InChI Key |

MYMLPSBOPYSGCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COCCOCCCCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Acetate, Propylene Glycol Methyl Ether Acetate (PGMEA), and the Role of PEG2 Linkers in Conjugate Chemistry

Disclaimer: The chemical name "Methyl acetate-PEG2-propanol" does not correspond to a standard, publicly documented compound. This guide provides a detailed overview of its constituent parts: methyl acetate (B1210297), polyethylene (B3416737) glycol (PEG) linkers (specifically PEG2), and propanol (B110389), with a focus on a structurally related and commercially significant compound, Propylene (B89431) Glycol Methyl Ether Acetate (PGMEA). This document is intended for researchers, scientists, and drug development professionals.

Methyl Acetate

Methyl acetate (MeOAc), also known as methyl ethanoate, is a carboxylate ester with the formula CH₃COOCH₃. It is a colorless, flammable liquid with a characteristic pleasant, fruity odor.[1][2] While it is used as a solvent, its relative ethyl acetate is more common due to lower toxicity and water solubility.[3]

Physicochemical Properties of Methyl Acetate

The key physical and chemical properties of methyl acetate are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₆O₂ | [2][4] |

| Molar Mass | 74.08 g/mol | [1][4][5] |

| Appearance | Colorless liquid | [1][2][5][6] |

| Odor | Fragrant, fruity | [1][5] |

| Density | 0.932 g/cm³ at 25 °C | [1] |

| Melting Point | -98 °C | [1][5] |

| Boiling Point | 56.9 °C | [1][4] |

| Flash Point | -10 °C | [2][6] |

| Water Solubility | 25% at 20 °C | [1][2] |

| Vapor Pressure | 170 mmHg at 20°C | [2] |

| Autoignition Temperature | 502 °C | [4] |

Synthesis of Methyl Acetate

Methyl acetate is primarily produced through the esterification of acetic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.[2] The reaction is reversible and is driven to completion by removing the product (methyl acetate) as it is formed, often by reactive distillation.

Experimental Protocols

Synthesis via Reactive Distillation:

-

Charge a reaction vessel, which also serves as a distillation still, with equimolar amounts of glacial acetic acid and methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the mixture to prevent excessive heat generation.

-

Heat the mixture to its boiling point (around 60-65 °C).

-

As methyl acetate is formed, its lower boiling point (57 °C) allows it to be selectively distilled from the reaction mixture.

-

Collect the distillate, which is primarily methyl acetate, in a receiving flask. The removal of the product shifts the equilibrium towards further product formation.

-

The collected methyl acetate can be further purified by washing with a sodium bicarbonate solution to remove any acidic impurities, followed by drying and redistillation.

Analytical Methods:

-

Gas Chromatography (GC): Methyl acetate can be quantified using GC with a Flame Ionization Detector (GC-FID). A common method involves direct injection of the sample onto a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase).

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used for the analysis of methyl acetate.[7] A typical mobile phase would consist of a mixture of acetonitrile (B52724) and water, with a small amount of acid like phosphoric or formic acid.[7]

Propylene Glycol Methyl Ether Acetate (PGMEA)

Propylene glycol methyl ether acetate (PGMEA), with the IUPAC name 1-methoxy-2-propanol (B31579) acetate, is a P-type glycol ether that is a versatile industrial solvent.[8] It is widely used in the manufacturing of inks, coatings, and cleaners, and is a common solvent in the semiconductor industry.[8][9][10]

Physicochemical Properties of PGMEA

The key physical and chemical properties of PGMEA are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₃ | [8][9][11] |

| Molar Mass | 132.16 g/mol | [9][11] |

| Appearance | Colorless liquid | [9][10] |

| Odor | Sweet, ether-like | [11] |

| Density | 0.962 g/cm³ | [8] |

| Melting Point | -67 °C | [8][9] |

| Boiling Point | 146 °C | [8][9] |

| Flash Point | 42 °C | [9] |

| Water Solubility | 16% at 20 °C | [9] |

| Vapor Pressure | 2.8 mmHg at 20 °C | [9] |

| Autoignition Temperature | 333 °C | [9] |

Synthesis of PGMEA

PGMEA is synthesized by the esterification of propylene glycol methyl ether (PGME) with acetic acid.[12][13][14] This reaction is typically catalyzed by an acid catalyst, which can be a homogeneous catalyst like p-toluenesulfonic acid or a heterogeneous solid acid catalyst such as Amberlyst-15.[13][15]

Experimental Protocols

Synthesis of PGMEA using a Solid Acid Catalyst:

-

In a round-bottom flask equipped with a condenser and magnetic stirrer, combine propylene glycol methyl ether (PGME) and acetic acid in a desired molar ratio (e.g., 1:1.3).[16]

-

Add a solid acid catalyst, such as Amberlyst-15 or 12-tungstophosphoric acid, at a specific weight percentage of the total reactants.[12][16]

-

Heat the reaction mixture to a specified temperature (e.g., 110 °C) and maintain for a set duration (e.g., 2.5 hours).[16]

-

Monitor the reaction progress by taking aliquots and analyzing them using GC.

-

After the reaction reaches the desired conversion, cool the mixture and separate the catalyst by filtration.

-

The resulting PGMEA can be purified by distillation under reduced pressure.[16]

Analytical Methods:

-

Gas Chromatography (GC-FID): This is a standard method for the analysis of PGMEA. Samples can be collected from the air using sorbent tubes (e.g., Anasorb 747), desorbed with a suitable solvent mixture (e.g., 85:15 methylene (B1212753) chloride:methanol), and injected into a GC-FID system.[17][18][19]

-

Solid-Phase Microextraction (SPME) with GC-MS: SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive method for detecting PGMEA, particularly at low concentrations.[20]

PEG2 Linkers in Drug Development

Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) oxide units and are widely used in bioconjugation and drug delivery.[21] A "PEG2" linker, also known as diethylene glycol, consists of two ethylene oxide units. These linkers are valued for their water solubility, biocompatibility, and ability to improve the pharmacokinetic properties of conjugated molecules.[21][22]

Properties and Applications of PEG Linkers

PEG linkers can be monodisperse, having a precise molecular weight, or polydisperse.[22][23] In drug development, PEGylation (the attachment of PEG chains to molecules) can:

-

Increase the half-life of a drug in the bloodstream.[24][25]

-

Reduce the immunogenicity of therapeutic proteins.[24]

-

Provide a flexible spacer in more complex molecules like antibody-drug conjugates (ADCs) and PROTACs.[22][23][]

Hypothetical Structure and Synthesis of "this compound"

A molecule named "this compound" would hypothetically consist of a methyl acetate moiety, a diethylene glycol (PEG2) linker, and a propanol group. The exact connectivity is not specified by the name, but a plausible structure could involve the PEG2 linker connecting the methyl acetate and propanol components.

References

- 1. Methyl acetate - Wikipedia [en.wikipedia.org]

- 2. solventis.net [solventis.net]

- 3. creativepegworks.com [creativepegworks.com]

- 4. be-atex.com [be-atex.com]

- 5. Methyl Acetate | CH3COOCH3 | CID 6584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl acetate (methyl acetate) [chemlongxing.com]

- 7. Separation of Methyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Propylene glycol methyl ether acetate - Wikipedia [en.wikipedia.org]

- 9. monumentchemical.com [monumentchemical.com]

- 10. PROPYLENE GLYCOL METHYL ETHER ACETATE - Ataman Kimya [atamanchemicals.com]

- 11. Propylene glycol methyl ether acetate | C6H12O3 | CID 7946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Propylene Glycol Methyl Ether Acetate for Your Industrial Needs [penpet.com]

- 15. CN1699327A - process for synthesizing propylene glycol methyl ether acetate (PMA) - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Analytical Method [keikaventures.com]

- 18. osha.gov [osha.gov]

- 19. cdc.gov [cdc.gov]

- 20. Propylene glycol monomethyl ether acetate - analysis - Analytice [analytice.com]

- 21. chempep.com [chempep.com]

- 22. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 23. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]

- 24. nbinno.com [nbinno.com]

- 25. Application of PEG Linker | AxisPharm [axispharm.com]

An In-depth Technical Guide to Methyl Acetate and Related Solvents

Disclaimer: The chemical name "Methyl acetate-PEG2-propanol" does not correspond to a standard, well-documented chemical compound in publicly available scientific literature and chemical databases. Therefore, this guide will provide a comprehensive overview of closely related and industrially significant compounds that incorporate the functional moieties suggested by the query: Methyl Acetate (B1210297) and Propylene (B89431) Glycol Methyl Ether Acetate (PGMEA) . This document is intended for researchers, scientists, and drug development professionals.

Methyl Acetate (MeOAc)

Methyl acetate (also known as methyl ethanoate) is a carboxylate ester with the formula CH₃COOCH₃.[1] It is a colorless, flammable liquid with a characteristic pleasant, fruity odor.[1][2] It is widely used as a solvent in various industrial applications.[1][2]

Chemical Structure and Properties

The chemical structure and physicochemical properties of methyl acetate are summarized below.

Table 1: Physicochemical Properties of Methyl Acetate

| Property | Value | Reference |

| Molecular Formula | C₃H₆O₂ | [1][3] |

| Molecular Weight | 74.08 g/mol | [1][4] |

| CAS Number | 79-20-9 | [1] |

| Appearance | Colorless liquid | [1][4] |

| Odor | Fragrant, fruity | [1][4] |

| Density | 0.932 g/cm³ at 20 °C | [1][4] |

| Melting Point | -98 °C | [1][5] |

| Boiling Point | 56.9 °C | [1][5] |

| Flash Point | -10 °C | [3] |

| Solubility in Water | ~25% (20 °C) | [1][3] |

| Vapor Pressure | 173 mmHg (20 °C) | [1] |

Synthesis of Methyl Acetate

Methyl acetate is commercially produced through the esterification of acetic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.[1][6]

This protocol is based on a laboratory-scale synthesis.[6]

Materials:

-

Glacial acetic acid (e.g., 2 moles)

-

Absolute methanol (e.g., 2 moles)

-

Concentrated sulfuric acid (catalyst)

-

Heating mantle

-

Distillation apparatus (reaction vessel, distillation column, condenser, collection flask)

Procedure:

-

Chill the glacial acetic acid and absolute methanol to freezing temperatures.

-

In the reaction vessel, combine the chilled acetic acid and methanol.

-

Slowly add a catalytic amount of chilled concentrated sulfuric acid to the mixture while stirring. The slow addition is crucial to control the exothermic reaction.

-

Set up the apparatus for reactive distillation, where the reaction vessel also serves as the distillation still.

-

Heat the mixture using a heating mantle (e.g., set to 105°C).

-

As the reaction proceeds, methanol and acetic acid will reflux. The methyl acetate produced has a lower boiling point and will begin to distill.

-

Collect the distillate that comes over below 60°C. The process typically takes about 90 minutes.

-

The collected product is methyl acetate, which can be further purified if necessary.

Applications

Methyl acetate has a wide range of applications across various industries:

-

Solvent: It is a low-toxicity solvent used in glues, paints, coatings, adhesives, and nail polish removers.[1][2]

-

Chemical Intermediate: It is used in the production of other chemicals, such as acetic anhydride.[1][7]

-

Flavor and Fragrance: Due to its fruity aroma, it is used as a flavoring agent in food and beverages and as a fragrance component in personal care products.[2][5][7]

-

Pharmaceuticals: It serves as a solvent for active pharmaceutical ingredients (APIs) during drug formulation and in extraction processes.[2][5][7]

Safety Information

Methyl acetate is a flammable liquid and should be handled with appropriate safety precautions.

Table 2: Safety and Hazard Information for Methyl Acetate

| Hazard | Description | Reference |

| Flammability | Highly flammable liquid and vapor. | [3][8] |

| Health Hazards | May cause serious eye irritation. May cause drowsiness or dizziness. | [8] |

| Inhalation/Ingestion | If inhaled or ingested, can cause headaches, dizziness, drowsiness, and fatigue. | [3] |

| Storage | Store in a cool, dry, well-ventilated area specialized for flammable liquids, away from heat, open flames, and strong acids and alkalis. | [3] |

Propylene Glycol Methyl Ether Acetate (PGMEA)

Propylene glycol methyl ether acetate (PGMEA), also known as 1-methoxy-2-propanol (B31579) acetate, is a colorless liquid with a sweet, ether-like odor.[9][10] It is a versatile solvent with applications in the electronics and coatings industries.[11]

Chemical Structure and Properties

The chemical structure and physicochemical properties of PGMEA are summarized below.

Table 3: Physicochemical Properties of Propylene Glycol Methyl Ether Acetate (PGMEA)

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [9][10] |

| Molecular Weight | 132.16 g/mol | [9][10] |

| CAS Number | 108-65-6 | [9] |

| Appearance | Colorless liquid | [9][12] |

| Odor | Sweet, ether-like | [9] |

| Density | 0.97 g/cm³ at 25 °C | |

| Melting Point | -66 °C | [9] |

| Boiling Point | 145-146 °C | |

| Flash Point | 45.5 °C | [12] |

| Solubility in Water | 1.98 x 10⁵ mg/L at 25 °C | [9] |

| log Kow | 0.56 | [9] |

Synthesis of PGMEA

PGMEA is primarily synthesized through the esterification of propylene glycol methyl ether (PGME) with acetic acid.[11] Heterogeneous catalysts like Amberlyst-15 are often used to improve the process and product purity.[11]

This protocol is based on a batch reaction process for laboratory-scale synthesis.[11]

Materials:

-

Propylene glycol methyl ether (PGME)

-

Acetic acid (AA)

-

Amberlyst-15 catalyst

-

Batch reactor with a reflux condenser and temperature control

-

Chilled water circulator

Procedure:

-

Charge the batch reactor with a specific mass of PGME and acetic acid to achieve the desired reactant molar ratio (e.g., 1:1).

-

Circulate chilled water (e.g., 5°C) through the reflux condenser to minimize the loss of reactants and products.

-

Heat the reactor to the desired reaction temperature (e.g., 60-100°C) and maintain it.

-

Once the temperature is stable, add a pre-determined amount of the Amberlyst-15 catalyst to initiate the esterification reaction.

-

Allow the reaction to proceed for a sufficient duration to reach equilibrium.

-

After the reaction, the catalyst can be separated by filtration.

-

The resulting crude product can be purified by distillation to obtain high-purity PGMEA.

Applications

PGMEA is a crucial solvent in several high-tech industries:

-

Electronics: It is widely used as a solvent for photoresists in semiconductor and display manufacturing.[11]

-

Coatings and Inks: It serves as a solvent in paints, inks, lacquers, and varnishes.[10][11]

-

Cleaning Agents: It is used in various cleaning formulations.[11]

Safety Information

PGMEA is a flammable liquid and may cause irritation upon contact.

Table 4: Safety and Hazard Information for Propylene Glycol Methyl Ether Acetate (PGMEA)

| Hazard | Description | Reference |

| Flammability | Flammable liquid and vapor. Heating may generate vapors that can form explosive mixtures with air. | [12] |

| Health Hazards | Causes serious eye irritation. May cause skin irritation. | [12] |

| Handling | Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area. | [12] |

| Storage | Store in a cool, well-ventilated place away from ignition sources. | [13] |

Visualizations

Synthesis Pathways

Caption: Esterification pathways for the synthesis of Methyl Acetate and PGMEA.

Logical Relationship of Searched Compounds

Caption: Relationship between the user query and the documented compounds.

References

- 1. Methyl acetate - Wikipedia [en.wikipedia.org]

- 2. What Are the Uses of Methyl Acetate? [slchemtech.com]

- 3. solventis.net [solventis.net]

- 4. Methyl Acetate | CH3COOCH3 | CID 6584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. istaykimya.com [istaykimya.com]

- 6. youtube.com [youtube.com]

- 7. se.bacetate.com [se.bacetate.com]

- 8. agilent.com [agilent.com]

- 9. Propylene glycol methyl ether acetate | C6H12O3 | CID 7946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Methoxy-2-propyl acetate | 108-65-6 [amp.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]

- 13. solventsandpetroleum.com [solventsandpetroleum.com]

An In-depth Technical Guide to the Synthesis of Methyl acetate-PEG2-propanol for PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to impart favorable physicochemical properties. This technical guide provides a detailed examination of the synthesis of Methyl acetate-PEG2-propanol, a bifunctional building block used in the construction of PEGylated PROTACs. This document outlines a plausible synthetic route, detailed experimental protocols, and the underlying principles of its application in PROTAC development.

Introduction: The Pivotal Role of PEG Linkers in PROTAC Design

PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.

The linker is not merely a spacer but an active contributor to the PROTAC's biological activity.[1] Its length, rigidity, and chemical composition dictate the relative orientation of the POI and the E3 ligase, which is crucial for efficient ubiquitination. Furthermore, the linker significantly impacts the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.

Polyethylene glycol (PEG) chains are widely incorporated into PROTAC linkers to enhance their pharmacological properties. The key advantages of using PEG linkers include:

-

Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of the ethylene (B1197577) glycol repeats in PEG linkers significantly improves the solubility of the entire molecule.[2][3]

-

Improved Cell Permeability: While seemingly counterintuitive for hydrophilic chains, PEG linkers can enhance cell permeability by adopting conformations that shield their polar surface area, facilitating passage across the cell membrane.

-

Optimal Flexibility and Length: PEG linkers offer a high degree of conformational flexibility, allowing the two ends of the PROTAC to orient themselves optimally for the formation of a stable ternary complex.[1] The length of the PEG chain can be easily tuned to achieve the ideal distance between the target protein and the E3 ligase.

-

Reduced Non-specific Binding: The hydrophilicity of PEG linkers can help to minimize non-specific hydrophobic interactions, potentially reducing off-target effects.

This compound is a valuable building block for the synthesis of PROTACs, incorporating a short PEG chain to confer these beneficial properties. Its bifunctional nature, possessing a hydroxyl group for further conjugation and a methyl ester for potential modification or as a stable endpoint, makes it a versatile component in the PROTAC synthesis toolkit.

Mechanism of Action of PROTACs

The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein.

References

- 1. CN102282119A - Process for the preparation of methylmercaptopropanal and methionine using renewable raw materials - Google Patents [patents.google.com]

- 2. [PDF] Polyethylene glycol (PEG) as a reusable solvent medium for an asymmetric organocatalytic Michael addition. Application to the synthesis of bioactive compounds | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

The Pivotal Role of PEG2-Based Linkers in PROTAC-Mediated Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs act as catalytic agents of destruction, harnessing the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key moieties—a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, its ability to orchestrate the formation of a productive ternary complex between the POI and the E3 ligase.[3] Among the various linker compositions, polyethylene (B3416737) glycol (PEG) linkers, particularly short-chain variants like PEG2, have garnered significant attention for their ability to impart favorable properties that enhance PROTAC function.[4]

This in-depth technical guide elucidates the mechanism of action of PEG2-based PROTAC linkers, providing a comprehensive overview of their impact on ternary complex formation, protein degradation, and overall drug-like properties. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows to empower researchers in the rational design and development of next-generation protein degraders.

Core Mechanism of Action: The Role of the PEG2 Linker

The efficacy of a PROTAC is contingent upon its ability to successfully navigate a series of intracellular events, culminating in the degradation of the target protein. The PEG2 linker plays a crucial role in several of these steps.

Ternary Complex Formation

The cornerstone of PROTAC activity is the formation of a stable ternary complex comprising the PROTAC, the POI, and an E3 ubiquitin ligase.[5] The linker's length, flexibility, and chemical properties are paramount in achieving an optimal orientation of the POI and E3 ligase to facilitate the transfer of ubiquitin.[6]

A PEG2 linker, with its inherent flexibility and defined length, can provide the necessary conformational freedom for the PROTAC to adopt a bioactive conformation conducive to ternary complex formation.[6] This flexibility allows the PROTAC to overcome potential steric hindrances and establish favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity.[5]

Physicochemical Properties: Solubility and Permeability

A significant challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability.[7][8] PEG linkers, including the short PEG2 motif, are hydrophilic and can significantly improve the solubility of PROTAC molecules.[4] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing interactions with aqueous environments.[9]

While increased hydrophilicity can sometimes negatively impact passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous. They are more likely to adopt folded conformations compared to rigid alkyl linkers, which can shield the polar surface area and present a smaller, less polar profile for membrane translocation.[8]

Quantitative Data on PEG-Based PROTAC Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and degradation efficacy of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of Representative PROTACs

| PROTAC | Target Protein | E3 Ligase | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |

| PROTAC A | BRD4 | VHL | 2x PEG | ~800 | 3.5 | 150 |

| PROTAC B | BRD4 | VHL | 4x PEG | ~890 | 3.1 | 175 |

| PROTAC C | BTK | Cereblon | 2x PEG | ~950 | 4.2 | 160 |

| PROTAC D | BTK | Cereblon | 3x PEG | ~995 | 3.9 | 172 |

Note: Data is illustrative and compiled from various sources in the literature to show general trends.[9][10][11][12]

Table 2: Impact of PEG Linker Length on Degradation Efficacy of Representative PROTACs

| PROTAC | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| ERα Degrader | ERα | VHL | < 12 | No Degradation | - |

| ERα Degrader | ERα | VHL | 16 | 21 | >95 |

| ERα Degrader | ERα | VHL | 20 | 292 | ~80 |

| TBK1 Degrader | TBK1 | VHL | < 12 | No Degradation | - |

| TBK1 Degrader | TBK1 | VHL | 21 | 3 | 96 |

| TBK1 Degrader | TBK1 | VHL | 29 | 292 | 76 |

| CDK9 Degrader | CDK9 | Cereblon | 13 | 54 | >90 |

| CDK9 Degrader | CDK9 | Cereblon | 16 | 13 | >95 |

| CDK9 Degrader | CDK9 | Cereblon | 20 | 22 | >95 |

Note: Data is compiled from published studies. DC50 and Dmax values are cell-line and context-dependent.[13][14][]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PEG2-based PROTACs.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To quantitatively measure the binding affinities and kinetics of binary (PROTAC-POI, PROTAC-E3 ligase) and ternary (POI-PROTAC-E3 ligase) complex formation.[16]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5, SA)

-

Purified recombinant POI and E3 ligase complex

-

PROTAC with PEG2 linker

-

SPR running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS, streptavidin)

Methodology:

-

Immobilization of E3 Ligase:

-

Covalently couple the purified E3 ligase to a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS activation).

-

Alternatively, if using a biotinylated E3 ligase, capture it on a streptavidin (SA) coated sensor chip.

-

-

Binary Interaction Analysis (PROTAC-E3 Ligase):

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

-

Monitor the association and dissociation phases to determine the binding affinity (KD) and kinetic rate constants (ka, kd).

-

-

Ternary Complex Formation Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase surface.

-

The increased binding response compared to the PROTAC alone indicates the formation of the ternary complex.

-

Fit the data to a suitable binding model to determine the affinity of the ternary complex.

-

-

Data Analysis:

-

Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to the POI to its affinity in the presence of the E3 ligase. An α > 1 indicates positive cooperativity.[5]

-

HiBiT-Based Cellular Degradation Assay

Objective: To quantify the degradation of a target protein in live cells following PROTAC treatment.[17][18]

Materials:

-

Cell line endogenously expressing the POI tagged with HiBiT (e.g., via CRISPR/Cas9 gene editing)

-

LgBiT protein (for complementation)

-

Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Assay System

-

PROTAC with PEG2 linker

-

Cell culture reagents and plates

-

Luminometer

Methodology:

-

Cell Seeding:

-

Seed the HiBiT-tagged cell line in a white, opaque 96-well or 384-well plate at a predetermined density.

-

Incubate for 24 hours to allow for cell attachment.

-

-

PROTAC Treatment:

-

Prepare serial dilutions of the PROTAC in cell culture medium.

-

Add the PROTAC solutions to the cells and incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Lysis and Luminescence Measurement (Lytic Endpoint Assay):

-

At each time point, add the Nano-Glo® HiBiT Lytic Reagent to the wells.

-

Incubate at room temperature with shaking for 10 minutes to ensure cell lysis and signal stabilization.

-

Measure the luminescence using a plate reader.

-

-

Live-Cell Kinetic Assay:

-

For real-time measurements, add the Nano-Glo® Live Cell Substrate to the wells prior to PROTAC treatment.

-

Measure luminescence at regular intervals over the desired time course.

-

-

Data Analysis:

-

Normalize the luminescence signal of PROTAC-treated wells to the vehicle control wells.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).[13]

-

NanoBRET™ Assay for Cellular Ternary Complex Formation

Objective: To measure the formation of the ternary complex in live cells.[19][20]

Materials:

-

Cell line co-expressing the POI fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor)

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand (acceptor)

-

PROTAC with PEG2 linker

-

Opti-MEM® I Reduced Serum Medium

-

Luminometer with appropriate filters for donor and acceptor emission

Methodology:

-

Cell Preparation:

-

Seed the engineered cells in a 96-well plate.

-

-

Labeling and Treatment:

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Add serial dilutions of the PROTAC to the wells.

-

-

BRET Measurement:

-

Measure the luminescence at the donor wavelength (~460 nm) and the acceptor wavelength (~618 nm).

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

-

Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

-

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and experimental workflows relevant to the mechanism of action of PEG2-based PROTAC linkers.

Conclusion

PEG2-based linkers are integral components in the design of effective PROTACs, offering a versatile means to modulate physicochemical properties and optimize the geometry of the ternary complex for efficient and selective protein degradation. The inherent flexibility and hydrophilicity of the PEG2 motif can enhance solubility and cell permeability, while its defined length allows for the precise positioning of the POI and E3 ligase. A thorough understanding of the structure-activity relationships of these linkers, supported by robust biophysical and cellular characterization, is essential for the rational design of next-generation PROTACs with superior therapeutic potential. As research in targeted protein degradation continues to advance, the strategic use of well-defined linkers like PEG2 will undoubtedly play a pivotal role in unlocking the full potential of this transformative technology.

References

- 1. o2hdiscovery.co [o2hdiscovery.co]

- 2. lifesensors.com [lifesensors.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. Target Degradation [worldwide.promega.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 16. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. promega.com [promega.com]

- 18. jove.com [jove.com]

- 19. benchchem.com [benchchem.com]

- 20. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

An In-depth Technical Guide on the Role of a Hypothetical Methyl acetate-PEG2-propanol Linker in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Targeted protein degradation (TPD) has emerged as a groundbreaking therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the forefront of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to co-opt the cell's intrinsic protein disposal machinery to eliminate specific proteins of interest.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate the formation of a productive ternary complex between the POI and the E3 ligase.[3][6][7]

While a specific molecule named "Methyl acetate-PEG2-propanol" is not found in publicly available literature as a standard PROTAC linker, this guide will explore its hypothetical role by dissecting the well-established functions of its constituent chemical motifs: a methyl acetate (B1210297) group, a two-unit polyethylene (B3416737) glycol (PEG2) chain, and a propanol (B110389) moiety. Understanding the contribution of each of these components allows for a rational design approach to novel PROTAC linkers.

The Core Principles of PROTAC Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system (UPS).[8] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[8][] This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.[3]

Deconstructing the Hypothetical "this compound" Linker

A "this compound" linker would likely be a bifunctional molecule used to connect the POI ligand and the E3 ligase ligand. Its structure can be inferred from its name, suggesting a core of a two-unit polyethylene glycol (PEG2) chain, with a methyl acetate group at one end and a propanol group at the other, providing points of attachment.

1. The PEG2 Core: The Flexible Spacer

Polyethylene glycol (PEG) linkers are among the most common motifs in PROTAC design, with approximately 55% of published PROTACs containing a PEG or alkyl chain.[3] The PEG2 core of our hypothetical linker would consist of two repeating ethylene (B1197577) glycol units.

-

Solubility and Permeability: The ether oxygens in the PEG backbone increase the hydrophilicity of the PROTAC molecule, which can enhance aqueous solubility.[4][10] This is a crucial feature, as many PROTACs are large molecules that can suffer from poor solubility.[10] However, the relationship with cell permeability is more complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt folded conformations that can shield polar surface area, potentially improving cell uptake.[10][11]

-

Flexibility and Ternary Complex Formation: The flexibility of the PEG2 linker is critical for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.[3][] The linker must be long enough to span the distance between the binding sites on the POI and the E3 ligase but not so long that it leads to an unstable or non-productive complex.[12] The length of the PEG chain can be systematically varied to optimize degradation efficiency.[13]

2. The Methyl Acetate Moiety: A Potential Modulator of Physicochemical Properties

The inclusion of a methyl acetate group (CH₃COOCH₃) in a PROTAC linker is less common than PEG or alkyl chains, but "Methyl acetate-PEG1" has been described as a PEG-based PROTAC linker.[14]

-

Physicochemical Properties: Methyl acetate is a polar aprotic solvent with moderate water solubility.[15][16] As part of a linker, the ester functionality could influence the overall polarity and hydrogen bonding capacity of the PROTAC. The ester group is susceptible to hydrolysis, especially in the presence of strong acids or bases, which could be a consideration for the stability of the PROTAC molecule.[16][17]

-

Synthetic Handle: The methyl acetate group could also be a result of the synthetic route used to prepare the linker, potentially being a precursor to a carboxylic acid for conjugation or a stable endpoint of the synthesis.

3. The Propanol Group: A Reactive Handle for Conjugation

The propanol group (-CH₂CH₂CH₂OH) provides a terminal primary alcohol. In the context of PROTACs, terminal alcohols on linkers, such as in "Thalidomide-O-PEG3-alcohol" or "Propanol-PEG-CH2OH" linkers, serve as a key functional group for conjugation.[1][18][19][20]

-

Conjugation Chemistry: The primary hydroxyl group of the propanol moiety can be readily used for attachment to either the POI ligand or the E3 ligase ligand. Common conjugation reactions involving alcohols include esterification with a carboxylic acid or etherification. This provides a versatile and straightforward method for the final assembly of the PROTAC molecule.[18]

The Influence of Linker Composition on PROTAC Efficacy

The composition and length of the linker are critical for the efficacy of a PROTAC. The choice of linker can influence the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

| Linker Type/Component | Observation | Target Protein(s) | DC50 | Dmax | Reference |

| Alkyl vs. PEG | Exchange of a nine-atom alkyl chain for three PEG units led to weaker degradation. | CRBN | - | Weak Degradation | [3] |

| PEG Linker Length | Extension of a linker by a single ethylene glycol unit abolished HER2 degradation, providing a selective EGFR degrader. | EGFR, HER2 | - | - | [3] |

| Alkyl/Ether Linker Length | Linkers with fewer than 12 atoms showed no degradation, while those between 12 and 29 atoms exhibited submicromolar potency. | TBK1 | 3 nM (for 21-atom linker) | 96% (for 21-atom linker) | [3] |

| Flexible (PEG) vs. Rigid | A PROTAC with a flexible PEG linker exhibited degradation, while a version with a rigid disubstituted aromatic linker did not. | Not Specified | 54 nM (for PEG) | - | [7] |

Experimental Protocols

The development of a novel PROTAC with a hypothetical "this compound" linker would involve several key experimental stages.

1. Synthesis of the PROTAC Molecule

The synthesis would likely involve a multi-step process:

-

Synthesis of the Linker: The "this compound" linker would be synthesized, likely starting from a commercially available PEG2 derivative. One end would be functionalized to introduce the methyl acetate group, and the other would either be a propanol or be converted to a propanol.

-

Conjugation to Ligands: The bifunctional linker would then be sequentially conjugated to the POI ligand and the E3 ligase ligand. For example, the propanol end could be activated and reacted with a carboxylic acid on one of the ligands, followed by a similar coupling reaction at the other end of the linker.

2. In Vitro Evaluation of PROTAC Efficacy

-

Western Blotting: This is a standard method to assess protein degradation. Cells are treated with varying concentrations of the PROTAC for a specific duration, followed by cell lysis and separation of proteins by SDS-PAGE. The target protein levels are then detected using a specific antibody and compared to a loading control (e.g., actin or tubulin).

-

Quantitative Mass Spectrometry: This provides a more precise quantification of protein degradation across the proteome, which can also identify off-target effects.

-

Reporter Assays: Cell lines engineered to express the target protein fused to a reporter (e.g., luciferase or GFP) can be used for high-throughput screening of PROTAC efficacy. The decrease in the reporter signal corresponds to the degradation of the target protein.

3. Cellular Permeability and Stability Assays

-

PAMPA (Parallel Artificial Membrane Permeability Assay): This assay assesses the passive diffusion of a compound across an artificial membrane, providing an early indication of its cell permeability.

-

Cellular Uptake Assays: These assays, often using LC-MS/MS, directly measure the concentration of the PROTAC inside cells over time.

-

Metabolic Stability Assays: The stability of the PROTAC is evaluated in the presence of liver microsomes or hepatocytes to identify potential metabolic liabilities, such as the hydrolysis of the methyl acetate ester.

Logical Relationships in PROTAC Design

The successful design of a PROTAC is a balancing act of multiple parameters. The linker plays a central role in mediating these properties.

References

- 1. benchchem.com [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 13. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 14. Methyl acetate-PEG1 - Immunomart [immunomart.com]

- 15. Methyl Acetate | CH3COOCH3 | CID 6584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Methyl acetate - Wikipedia [en.wikipedia.org]

- 17. Methyl Acetate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 18. benchchem.com [benchchem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl Acetate, Diethylene Glycol (PEG2), and Propanol Mixtures

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data on the binary constituents of the Methyl acetate-Diethylene glycol-Propanol system. Extensive literature searches did not yield specific experimental data for the ternary mixture. The information presented herein is based on the properties of the related binary systems and established experimental methodologies for their characterization.

Introduction

The ternary system of methyl acetate (B1210297), diethylene glycol (PEG2), and propanol (B110389) holds potential interest in various applications, including as a solvent system in pharmaceutical formulations, coatings, and chemical synthesis. Understanding the physicochemical properties of such mixtures is crucial for process design, formulation development, and ensuring product stability and efficacy. These properties, including density, viscosity, and refractive index, are governed by the complex intermolecular interactions between the three components.

This guide provides a summary of the available physicochemical data for the constituent binary mixtures:

-

Methyl Acetate + Propanol

-

Diethylene Glycol + Propanol

It also outlines the standard experimental protocols for measuring these key properties and presents logical workflows for the characterization of such liquid mixtures.

Physicochemical Properties of Constituent Binary Mixtures

The behavior of a ternary system is fundamentally influenced by the interactions within its constituent binary pairs. The following tables summarize key physicochemical data found in the literature for these pairs.

Methyl Acetate + Propanol Systems

Dynamic viscosity and excess molar enthalpy have been studied for mixtures of methyl acetate with both 1-propanol (B7761284) and 2-propanol. Viscosity deviations from ideal behavior can provide insights into the nature and strength of intermolecular interactions.[1] Excess molar enthalpy data is crucial for understanding the energetic effects of mixing, such as bond breaking and formation.[2]

Table 1: Summary of Physicochemical Data for Methyl Acetate + Propanol Binary Mixtures

| Property | System | Temperature (K) | Observations & Key Findings | Reference |

| Dynamic Viscosity (η) | Methyl Acetate + 1-Propanol | 298.15 | Viscosity deviations were calculated across the entire composition range. These deviations can be correlated with various equations like the Redlich-Kister equation. | [1] |

| Dynamic Viscosity (η) | Methyl Acetate + 2-Propanol | 298.15 | Similar to the 1-propanol system, viscosity deviations were determined, providing insights into molecular interactions. | [1] |

| Excess Molar Enthalpy (HE) | Methyl Acetate + 1-Propanol | 298.15, 308.15 | Data has been determined at ambient and elevated pressures, showing the influence of temperature and pressure on mixing energetics. | [2] |

| Excess Molar Enthalpy (HE) | Methyl Acetate + 2-Propanol | 298.15, 308.15 | Similar studies on this isomer provide comparative data on the effect of the alcohol's structure on thermodynamic properties. | [2] |

Diethylene Glycol + Propanol Systems

Studies on mixtures of diethylene glycol with alcohols like propanol often focus on density and viscosity to understand phenomena like hydrogen bonding.[3][4]

Table 2: Summary of Physicochemical Data for Diethylene Glycol + Propanol Binary Mixtures

| Property | System | Temperature (K) | Observations & Key Findings | Reference |

| Density (ρ) | Diethylene Glycol + 2-Propanol | 283.15 - 403.15 K | Density measurements are available for this system, allowing for the calculation of excess molar volumes. | [3] |

| Viscosity (η) | Diethylene Glycol + 2-Propanol | 283.15 - 403.15 K | Viscosity data is available, which can be used to determine excess logarithmic viscosities and analyze intermolecular interactions. | [3] |

| Excess Molar Volume (VE) | Diethylene Glycol + 1-Propanol | 298.15 | This system exhibits negative excess volumes, indicating strong intermolecular interactions and packing efficiency upon mixing. | [4] |

Experimental Protocols

The determination of physicochemical properties for liquid mixtures requires precise and standardized experimental procedures. Below are detailed methodologies for key measurements.

Density Measurement

Density is a fundamental property and is essential for calculating other properties like excess molar volume.

-

Methodology: A common and accurate method involves the use of a vibrating tube densitometer.

-

Calibration: The instrument is calibrated using substances of known density, typically dry air and ultrapure, degassed water, at the desired temperature.[5]

-

Sample Preparation: The binary or ternary mixtures are prepared by mass using a high-precision analytical balance (e.g., with a precision of 10-5 g). The mole fraction of each component is calculated from the masses. To prevent preferential evaporation, mixtures should be stored in sealed containers.[1]

-

Measurement: A small volume of the sample is injected into the oscillating U-tube of the densitometer. The instrument measures the oscillation period, which is directly related to the density of the sample.

-

Temperature Control: The temperature of the measurement cell is precisely controlled, often using a Peltier system, with an accuracy of ±0.05 K or better.[5]

-

Data Acquisition: Multiple readings are taken for each sample to ensure reproducibility, and the average value is reported.

-

Viscosity Measurement

Viscosity provides information about the resistance to flow and is highly sensitive to intermolecular forces.

-

Methodology: Automated microviscometers or rolling-ball viscometers are modern instruments for accurate viscosity measurements.

-

Calibration: The viscometer is calibrated with standard viscosity fluids or pure solvents with well-known viscosity values at the measurement temperatures.[5]

-

Sample Preparation: Mixtures are prepared by mass as described for density measurements.

-

Measurement: The sample is introduced into the measurement capillary or cell. For a rolling-ball viscometer, the time it takes for a ball to travel a specific distance through the liquid-filled capillary is measured. This time is then correlated to the dynamic viscosity.[5]

-

Temperature Control: A stable and accurate temperature is maintained throughout the measurement, typically with a precision of ±0.05 K.[5]

-

Data Analysis: The dynamic viscosity (η) is obtained from the instrument readings. Viscosity deviations (Δη) from ideal behavior can be calculated using the following equation: Δη = ηmixture - (x1η1 + x2η2 + x3η3) where ηmixture is the experimental viscosity of the mixture, and xi and ηi are the mole fraction and viscosity of the pure component i, respectively.

-

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is related to the electronic polarizability of the molecules.

-

Methodology: An automatic refractometer, such as an Abbé-type refractometer, is commonly used.

-

Calibration: The instrument is calibrated using a standard of known refractive index, often distilled water.[5]

-

Sample Preparation: Samples are prepared by mass. It is crucial that the samples are homogeneous and free of air bubbles.

-

Measurement: A few drops of the liquid sample are placed on the prism surface. The instrument measures the critical angle of refraction and calculates the refractive index, typically using the sodium D-line (589.3 nm).[5]

-

Temperature Control: The prism temperature is controlled with a built-in Peltier system to ensure high accuracy (±0.05 K).[5]

-

Data Analysis: Deviations in the refractive index (ΔnD) can be calculated to assess the non-ideality of the mixture.

-

Visualizations: Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental and logical workflows for the physicochemical characterization of the ternary mixture.

Caption: Workflow for the experimental characterization of a ternary liquid mixture.

Caption: Relationship between pure, binary, and ternary mixture properties.

Conclusion

References

An In-depth Technical Guide to PEGylation Strategies for Small Molecule Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction to Small Molecule PEGylation

Poly(ethylene glycol), or PEG, is a water-soluble, non-toxic, and non-immunogenic polymer composed of repeating oxyethylene units.[1] The process of covalently attaching PEG chains to a molecule, known as PEGylation, is a well-established and clinically proven strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2][3] While initially applied to large biomolecules like proteins and peptides, PEGylation is increasingly being leveraged to overcome the limitations of small molecule drugs (SMDs).[4][]

Small molecule drugs often face challenges such as poor water solubility, rapid renal clearance, and high toxicity, which can limit their clinical efficacy.[6][7] PEGylation addresses these issues by increasing the hydrodynamic size of the molecule, which reduces renal clearance and extends its circulation half-life.[2][8] Furthermore, the hydrophilic PEG chain can enhance the solubility of hydrophobic drugs and shield the molecule from enzymatic degradation.[8][9]

Key benefits of PEGylating small molecules include:

-

Enhanced Solubility: Improves the aqueous solubility of hydrophobic drugs, facilitating formulation and administration.[7][9]

-

Extended Half-Life: Increases the drug's size, reducing its clearance by the kidneys and prolonging its time in circulation.[2][]

-

Reduced Toxicity: Can alter the drug's biodistribution, reducing accumulation in sensitive organs.[1][]

-

Modified Bioavailability: Can improve oral availability for certain drugs.[4]

-

Blood-Brain Barrier (BBB) Modulation: PEGylation can prevent a drug from crossing the BBB, which is advantageous for targeting peripheral receptors and reducing central nervous system (CNS) side effects.[4][10]

However, the application of PEGylation to small molecules presents unique challenges. SMDs have fewer potential conjugation sites, and the addition of a PEG chain can cause steric hindrance, potentially reducing the drug's binding affinity to its target.[2][4] Therefore, a successful PEGylation strategy requires careful consideration of PEG architecture, linker chemistry, and the specific structure-activity relationship (SAR) of the parent drug.[4]

Core PEGylation Strategies

The approach to PEGylating a small molecule can be broadly categorized by the nature of the PEG-drug linkage and the architecture of the PEG polymer itself.

Linker Chemistry: Permanent vs. Releasable PEGylation

The choice of linker connecting the PEG chain to the small molecule is critical and dictates whether the conjugate is a new, stable entity or a prodrug.

-

Permanent (Stable) Linkages: In this strategy, the PEG is attached to the drug via a stable covalent bond (e.g., an ether or amide bond) that does not break down in vivo.[4] The resulting conjugate is considered a new molecular entity with its own unique pharmacokinetic profile.[4] This approach is often used with lower molecular weight PEGs (<1000 Da) to avoid steric hindrance at the target site.[6][] A prime example is Naloxegol , a PEGylated derivative of naloxone, where a stable ether linkage is used to create a peripherally acting opioid antagonist that does not cross the blood-brain barrier.[10][12][13]

-

Releasable (Cleavable) Linkages: This "prodrug approach" uses linkers designed to be cleaved in vivo under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes), releasing the original, unmodified small molecule.[4][] This strategy typically employs larger PEGs (1,000–60,000 Da) to maximize the pharmacokinetic benefits of the polymer carrier.[6][] The goal is to improve drug solubility, extend circulation time, and achieve targeted release at the site of action, such as a tumor environment.[6]

PEG Architectures

The structure of the PEG polymer itself can be tailored to optimize the properties of the final conjugate.

-

Linear PEG: The most common architecture, typically a monomethoxy PEG (mPEG), where one terminus is capped with a non-reactive methyl group and the other contains a reactive functional group for conjugation.[]

-

Branched PEG: These structures have two linear PEG chains attached to a single point, creating an "umbrella-like" shape that offers enhanced shielding against enzymatic degradation compared to linear PEGs.[6][]

-

Forked and Multi-arm PEGs: Forked PEGs provide multiple reactive groups at one or both ends of a linear chain, while multi-arm PEGs have a central core with multiple PEG "arms" extending outwards.[6][] These architectures are particularly useful for increasing the drug load on a single PEG molecule, which is advantageous for small molecule drug conjugates (SMDCs).[6][]

A visual representation of these strategies is provided below.

Quantitative Impact on Drug Properties

PEGylation can dramatically alter the physicochemical and pharmacokinetic properties of a small molecule. The extent of these changes depends on the molecular weight (MW) of the attached PEG.

| Property | Effect of PEGylation | Parent Molecule Example | PEGylated Molecule Example | Quantitative Change | Reference(s) |

| Circulation Half-Life | Significant Extension | Interferon-α | 5 kDa PEG-IFN-α | Half-life increases as PEG MW increases (e.g., from 18 min for 6 kDa PEG to 16.5 hrs for 50 kDa PEG). | [] |

| TNF-α | PEG-TNF-α | Half-life increased from 0.047 h to 2.25 h. | [16] | ||

| Naloxol (B12781492) | Naloxegol (mPEG7) | Circulation half-life of 6-11 hours. | [12] | ||

| Renal Clearance | Significant Reduction | Small Molecules (<20 kDa) | PEGylated Small Molecules (>40-50 kDa) | PEG MW > 40-50 kDa effectively delays glomerular filtration. PEGs < 20 kDa are cleared by the kidneys. | [1][][] |

| Solubility | Marked Improvement | Hydrophobic Drugs (e.g., Paclitaxel, Camptothecin) | PEG-Drug Conjugates | PEGylation significantly improves the water solubility of poorly soluble drugs, enabling injectable formulations. | [7][9] |

| Biodistribution | Altered Tissue Penetration | Naloxol | Naloxegol | PEGylation prevents the drug from crossing the blood-brain barrier, restricting its action to the periphery. | [10][13] |

| Immunogenicity | Reduction | Proteins, Peptides | PEGylated Proteins/Peptides | The PEG chain "masks" the molecule from the host's immune system. | [8] |

Experimental Workflow and Protocols

The development of a PEGylated small molecule drug involves a multi-step process encompassing conjugation, purification, and characterization.

Key Experimental Protocols

This protocol describes a common method for conjugating a PEG-NHS ester to a small molecule containing a primary amine.

Objective: To covalently attach a PEG chain to a primary amine on a small molecule.

Materials:

-

Small molecule drug with an accessible primary amine.

-

Amine-reactive PEG, such as mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM) or mPEG-Succinimidyl Succinate (mPEG-SS).

-

Aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)).

-

Reaction Buffer: pH 7.0-9.0 (e.g., Phosphate-Buffered Saline (PBS) or borate (B1201080) buffer).

-

Tertiary amine base (e.g., triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA)), if needed to deprotonate the amine.

-

Quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer).

Methodology:

-

Dissolution: Dissolve the small molecule drug in a minimal amount of a suitable organic solvent (like DMF or DMSO).

-

Buffering: Add the reaction buffer (e.g., PBS, pH 7.4) to the dissolved drug. The final concentration of the organic solvent should be kept low to maintain buffer integrity.

-

PEG Addition: Dissolve the PEG-NHS ester in the reaction buffer and add it to the drug solution immediately. A molar excess of the PEG reagent (e.g., 1.5 to 5-fold) is typically used to drive the reaction.

-

Reaction Incubation: The reaction mixture is incubated, typically at room temperature or 4°C, for a period ranging from 30 minutes to several hours. The reaction progress should be monitored by a suitable analytical technique (e.g., HPLC).[17] The reaction occurs via nucleophilic attack of the primary amine on the NHS ester, forming a stable amide bond.[18]

-

Quenching: Once the reaction reaches the desired level of completion, add a quenching reagent (e.g., a final concentration of 20-50 mM Tris or hydroxylamine) to react with and neutralize any remaining PEG-NHS ester.

-

Purification: Proceed immediately to the purification step to separate the PEGylated conjugate from unreacted starting materials and byproducts.

The purification of PEGylated conjugates is challenging due to the potential for a heterogeneous mixture of products.[19][] Chromatographic techniques are most commonly employed.[21]

Objective: To isolate the desired PEG-small molecule conjugate from unreacted materials.

Common Techniques:

-

Size Exclusion Chromatography (SEC): This is a primary method for separating molecules based on their hydrodynamic size.[][21] It is highly effective at removing unreacted small molecules and low molecular weight reagents from the much larger PEGylated product.[]

-

Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. If the PEGylation reaction neutralizes a charged group on the small molecule (e.g., a lysine (B10760008) amine), IEX can effectively separate the unreacted, mono-PEGylated, and multi-PEGylated species.[][21]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. The addition of a hydrophilic PEG chain significantly alters the retention time of the conjugate compared to the parent small molecule, allowing for effective separation.[22]

General SEC Protocol:

-

Column Selection: Choose an SEC column with a fractionation range appropriate for the expected size of the PEGylated conjugate.

-

Equilibration: Equilibrate the column with a suitable mobile phase (e.g., PBS, pH 7.4).

-

Sample Loading: Load the quenched reaction mixture onto the column.

-

Elution: Elute the sample with the mobile phase. The PEGylated conjugate, having the largest hydrodynamic volume, will elute first, followed by unreacted PEG, and finally the unreacted small molecule and other low MW impurities.

-

Fraction Collection: Collect fractions and analyze them (e.g., by UV-Vis spectroscopy or HPLC) to identify those containing the pure conjugate.

-

Pooling and Concentration: Pool the pure fractions and concentrate the sample if necessary using techniques like ultrafiltration.

Thorough characterization is required to confirm the identity, purity, and integrity of the final product.[23]

Objective: To confirm the successful conjugation and determine the purity of the PEG-small molecule product.

Techniques:

-

HPLC Analysis: Use analytical SEC or RP-HPLC to determine the purity of the final product.[17] The absence of peaks corresponding to the starting materials indicates high purity. A charged aerosol detector (CAD) can be used alongside a UV detector, as PEG itself lacks a strong chromophore.[17][24]

-

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are used to confirm the molecular weight of the conjugate.[22][23] This confirms that the PEG chain has been successfully attached. High-resolution MS (HRMS) can provide the elemental composition.[23] For large or polydisperse PEGs, specialized LC/MS methods, sometimes with post-column addition of amines, may be needed to reduce charge state complexity and obtain accurate masses.[25]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the conjugate and verify the attachment site, especially for monodisperse PEGs.[22][23]

Case Study: Naloxegol (Movantik®)

Naloxegol is a successful example of a permanently PEGylated small molecule drug.[10]

-

Parent Molecule: Naloxol, an opioid antagonist.[12]

-

Challenge: Naloxol readily crosses the blood-brain barrier, which would counteract the central analgesic effects of opioids. It also has poor bioavailability.

-

PEGylation Strategy: A monodisperse hepta-ethylene glycol (mPEG7) chain is attached to the 6-alpha-hydroxyl group of naloxol via a stable ether linkage.[10][12]

-

Mechanism of Action: The attached PEG chain increases the molecule's size and polarity, making it a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier. This effectively prevents the drug from entering the central nervous system.

-

Therapeutic Outcome: Naloxegol acts as a peripherally-selective μ-opioid receptor antagonist.[10][13] It effectively treats opioid-induced constipation (a peripheral side effect) without compromising the centrally-mediated pain relief provided by opioid analgesics.[10]

The signaling pathway involved is the peripheral opioid receptor antagonism.

Conclusion and Future Directions

PEGylation is a powerful and versatile platform technology for optimizing the therapeutic properties of small molecule drugs.[4] By carefully selecting the PEG architecture, linker chemistry, and conjugation strategy, researchers can overcome critical challenges related to solubility, pharmacokinetics, and targeted delivery. The success of drugs like Naloxegol demonstrates the potential of this approach to create novel therapeutics with improved efficacy and safety profiles.

Future research is focused on developing new biodegradable polymers as alternatives to PEG and creating more sophisticated, site-specific conjugation techniques to produce homogeneous products with precisely controlled properties.[1][26] The continued evolution of PEGylation and related polymer technologies will undoubtedly play a crucial role in the future of small molecule drug discovery.

References

- 1. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]

- 2. researchgate.net [researchgate.net]

- 3. sciencescholar.us [sciencescholar.us]

- 4. pharmtech.com [pharmtech.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. PEGylation - Wikipedia [en.wikipedia.org]

- 9. betalifesci.com [betalifesci.com]

- 10. Naloxegol - Wikipedia [en.wikipedia.org]

- 12. creativepegworks.com [creativepegworks.com]

- 13. Naloxegol | C34H53NO11 | CID 56959087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 19. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. enovatia.com [enovatia.com]

- 24. tools.thermofisher.com [tools.thermofisher.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Identification and Properties of Methyl acetate-PEG2-propanol

Introduction

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This technical guide addresses the compound specified as "Methyl acetate-PEG2-propanol." It is important to note that this name does not conform to standard chemical nomenclature and does not directly correspond to a registered compound in major chemical databases. This guide, therefore, provides a systematic interpretation of the name to deduce the most plausible chemical structure and its properties. Additionally, for comparative purposes, data for a structurally related and commercially available compound, Di(propylene glycol) methyl ether acetate (B1210297) (DPMA), is also presented.

Interpreting the Chemical Name

The name "this compound" can be deconstructed into its constituent parts to infer a logical chemical structure:

-

Methyl: This likely refers to a methyl ether cap (CH₃O-) at one end of the polymer chain.

-

PEG2: This signifies a polyethylene (B3416737) glycol (PEG) linker composed of two ethylene (B1197577) glycol units, represented as -(OCH₂CH₂)₂-.

-

Propanol: This indicates a three-carbon alcohol backbone.

-

Acetate: This points to an acetate ester group (-OCOCH₃) formed on the hydroxyl group of the propanol.

Combining these components leads to a likely, albeit non-standardized, chemical entity. The following diagram illustrates the logical derivation of the proposed structure.

Caption: Logical derivation of the chemical structure from its name components.

Quantitative Data Summary

Due to the non-standard nature of "this compound," a CAS number is not available. The molecular weight has been calculated based on the deduced structure. For reference, data for the related compound Di(propylene glycol) methyl ether acetate (DPMA) is included.

| Property | Hypothesized "this compound" | Di(propylene glycol) methyl ether acetate (DPMA) |

| Synonym(s) | - | DPGMEA, 2-(2-methoxypropoxy)propyl acetate |

| CAS Number | Not Found | 88917-22-0 |

| Molecular Formula | C₁₀H₂₀O₅ | C₉H₁₈O₄ |

| Molecular Weight | 220.26 g/mol (Calculated) | 190.24 g/mol [1][2] |

Experimental Protocols and Methodologies

A thorough search of scientific literature and chemical databases did not yield any specific experimental protocols, signaling pathway involvement, or detailed methodologies for the compound named "this compound." This is a direct consequence of the compound's ambiguous and non-standard identifier, which precludes the retrieval of associated research data.

For researchers interested in the applications of similar molecules, it is recommended to investigate literature pertaining to glycol ether acetates, such as Di(propylene glycol) methyl ether acetate (DPMA). DPMA is primarily used as a solvent in coatings, inks, and cleaning agents.[2][3] Its biological interactions are often considered in the context of its hydrolysis product, dipropylene glycol methyl ether (DPM).[3]

Disclaimer: The information provided for "this compound" is based on a logical interpretation of a non-standard chemical name. The calculated molecular weight corresponds to the hypothesized structure. Without a confirmed CAS number and experimental validation, this information should be used with caution.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Utilizing a Methyl Acetate-PEG2-Propanol Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility, cell permeability, and provide control over the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex.[3][4] This document provides detailed application notes and protocols for the synthesis of PROTACs using a short-chain PEG linker, specifically Methyl acetate-PEG2-propanol.

General Principles of PROTAC Synthesis with PEG Linkers

The synthesis of PROTACs is a modular process that involves the individual synthesis or acquisition of the POI ligand (warhead), the E3 ligase ligand, and a bifunctional PEG linker. These components are then sequentially coupled to form the final PROTAC molecule. Common synthetic strategies include:

-

Amide Bond Formation: This is a widely used method for connecting the components, often facilitated by standard peptide coupling reagents.

-

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for the final ligation step, known for its high yields and tolerance of various functional groups.[2]

The length and composition of the PEG linker are critical parameters that must be optimized for each specific POI and E3 ligase pair to achieve maximal degradation efficiency.[3] Shorter PEG linkers, such as PEG2, can offer a degree of conformational rigidity that may be advantageous for certain targets.

Experimental Protocols

The following protocols describe a general approach for the synthesis of a PROTAC using a this compound linker, which can be adapted based on the specific chemistry of the warhead and E3 ligase ligand.

Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol outlines the coupling of a carboxylic acid-functionalized component (either the warhead or E3 ligase ligand) with an amine-functionalized component, utilizing the PEG2 linker. For the purpose of this protocol, we will assume the this compound is first hydrolyzed to the corresponding carboxylic acid and the propanol (B110389) is converted to an amine.

Step 1: Preparation of Functionalized PEG2 Linker

-

Hydrolysis of Methyl Acetate (B1210297): The methyl ester of the linker is hydrolyzed to a carboxylic acid using standard conditions (e.g., LiOH in THF/water).

-

Conversion of Propanol to Amine: The terminal propanol can be converted to an amine via a two-step process: mesylation followed by substitution with sodium azide (B81097) and subsequent reduction (e.g., with H2, Pd/C or Staudinger reaction). This yields an amino-PEG2-carboxylic acid linker.

Step 2: Amide Coupling of Component A with the PEG2 Linker

Reagents and Materials:

-

Component A-COOH (e.g., POI ligand with a carboxylic acid handle) (1.0 eq)

-

H2N-PEG2-COOH (prepared in Step 1) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

Procedure:

-

Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add the H2N-PEG2-COOH linker to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Component A-PEG2-COOH.

Step 3: Final Amide Coupling to Component B

Reagents and Materials:

-

Component A-PEG2-COOH (1.0 eq)

-

Component B-NH2 (e.g., E3 ligase ligand with an amine handle) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere